Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-4-formylbenzoic acid, a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a versatile synthetic building block, its unique combination of a carboxylic acid, an aldehyde, and a bromine substituent on a benzene ring allows for a wide range of selective chemical transformations. This guide details its molecular structure, physicochemical properties, spectroscopic signature, chemical reactivity, and essential safety protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in complex synthetic pathways.
Introduction
Overview of 2-Bromo-4-formylbenzoic acid
2-Bromo-4-formylbenzoic acid is an organic compound featuring a benzoic acid backbone substituted with a bromine atom at the 2-position and a formyl (aldehyde) group at the 4-position. This substitution pattern renders the molecule a valuable intermediate, offering three distinct reactive sites that can be addressed with high chemo- and regioselectivity. The interplay of the electron-withdrawing aldehyde and carboxylic acid groups, along with the sterically influential and synthetically versatile bromine atom, defines its unique chemical character.
Significance in Research and Development
The utility of 2-Bromo-4-formylbenzoic acid in advanced scientific research stems from its role as a scaffold for constructing more complex molecules. In drug discovery, analogous formylbenzoic acid derivatives have served as crucial components in the synthesis of potent inhibitors for targets like the dengue virus protease and as antagonists for the human glucagon receptor.[1] The bromo-substituent provides a handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The aldehyde and carboxylic acid moieties are gateways to a vast array of classical organic transformations, making this compound a strategic starting point for generating libraries of novel compounds for biological screening and the development of new materials.
Molecular Structure and Identifiers
The structural arrangement and key identifiers for 2-Bromo-4-formylbenzoic acid are summarized below.
| Identifier | Value |
| IUPAC Name | 2-Bromo-4-formylbenzoic acid |
| CAS Number | 90001-44-8[2][3] |
| Molecular Formula | C₈H₅BrO₃[2][4] |
| Molecular Weight | 229.03 g/mol [2] |
| Canonical SMILES | C1=CC(=C(C=C1C=O)Br)C(=O)O[4] |
| InChI Key | FBBRWSVWLQWAOG-UHFFFAOYSA-N[4] |
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Caption: Structure of 2-Bromo-4-formylbenzoic acid.
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value / Observation | Source / Rationale |
| Appearance | Expected to be a white to off-white solid. | Based on analogous compounds like 2-bromo-4-methylbenzoic acid.[5] |
| Melting Point | Not experimentally reported in cited literature. Likely >150 °C. | Comparison with isomers: 2-Bromo-4-methylbenzoic acid (143-147 °C)[5][6] and 2-Bromo-4-fluorobenzoic acid (172-176 °C). The presence of polar functional groups suggests a relatively high melting point. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO), and alcohols. Poorly soluble in water. | Based on the solubility profile of the parent compound, 4-formylbenzoic acid, which is soluble in DMSO and ethanol but not water.[7][8] |
| pKa | Predicted to be ~3.0. | The pKa of 2-bromo-4-methylbenzoic acid is predicted to be 3.02.[5] The electron-withdrawing formyl group in place of the methyl group would likely result in a similar or slightly lower pKa, indicating a moderately strong organic acid. |
Solubility Profile: An Application-Driven Insight
The poor aqueous solubility is typical for substituted benzoic acids of this size. For synthetic transformations, especially those involving ionic reagents or aqueous workups, solubilizing the compound in a co-solvent system (e.g., THF/water, Dioxane/water) may be necessary. For biological assays, stock solutions are typically prepared in DMSO.[8] It is critical to use freshly opened or anhydrous DMSO, as absorbed water can significantly impact the solubility of hygroscopic compounds.[8]
Acidity and its Implications
The acidity of the carboxylic acid is enhanced by the electron-withdrawing effects of both the ortho-bromo and para-formyl substituents. This increased acidity means that deprotonation to the corresponding carboxylate can be readily achieved with mild bases such as sodium bicarbonate or triethylamine. This is a crucial consideration for reactions where the acidic proton could interfere, such as in Grignard or organolithium reactions, necessitating protection of the carboxylic acid group (e.g., as an ester).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-Bromo-4-formylbenzoic acid. While experimental spectra are not available in the provided search results, a predicted spectroscopic profile can be derived from the analysis of its functional groups and related structures.[9]
| Technique | Predicted Key Features |
| ¹H NMR | - Carboxylic Acid (1H): Broad singlet, δ > 12 ppm.- Aldehyde (1H): Singlet, δ ≈ 10 ppm.[10]- Aromatic (3H): Three distinct signals in the δ 7.5-8.5 ppm range, with splitting patterns (doublets, doublet of doublets) dictated by ortho- and meta-coupling. |
| ¹³C NMR | - Carboxylic Carbonyl: δ ≈ 165-170 ppm.- Aldehyde Carbonyl: δ ≈ 190-195 ppm.- Aromatic Carbons: Six signals, including a C-Br signal (δ ≈ 120-125 ppm) and five other signals between δ 125-145 ppm. |
| IR (cm⁻¹) | - O-H (Carboxylic Acid): Very broad band, 2500-3300 cm⁻¹.- C-H (Aldehyde): Two weak bands, ≈2820 and ≈2720 cm⁻¹.- C=O (Carboxylic Acid): Strong, sharp band, ≈1700-1720 cm⁻¹.- C=O (Aldehyde): Strong, sharp band, ≈1690-1710 cm⁻¹.- C=C (Aromatic): Medium bands, ≈1600, 1450 cm⁻¹.[11] |
| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent peak with a characteristic bromine isotope pattern ([M]⁺ and [M+2]⁺ in a ~1:1 ratio).- Monoisotopic Mass: 227.94221 Da.[4] |
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Caption: Workflow for structural elucidation using spectroscopic methods.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 2-Bromo-4-formylbenzoic acid is its most defining feature. The three functional groups exhibit orthogonal reactivity, allowing for selective and sequential modifications.
Reactivity of Functional Groups
-
Carboxylic Acid: This group readily undergoes standard transformations such as esterification (with alcohols under acidic catalysis), amide bond formation (with amines using coupling reagents like EDC or HATU), and reduction to a primary alcohol (using strong reducing agents like LiAlH₄, though this would also reduce the aldehyde).
-
Aldehyde: The aldehyde is susceptible to nucleophilic attack. It can be oxidized to a second carboxylic acid group (using reagents like KMnO₄ or Jones reagent), reduced to a benzylic alcohol (using mild reducing agents like NaBH₄, which would not affect the carboxylic acid), or engaged in C-C bond-forming reactions such as the Wittig reaction to form alkenes.[12]
-
Bromo-Aryl Group: The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds, providing a powerful tool for late-stage functionalization.[13] For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group.[14]
Caption: Key synthetic transformations of 2-Bromo-4-formylbenzoic acid.
Proposed Synthetic Pathway
A plausible laboratory synthesis of 2-Bromo-4-formylbenzoic acid can be envisioned starting from 2-bromo-4-methylaniline. This multi-step process leverages well-established named reactions.
Protocol: Synthesis via Sandmeyer and Oxidation Reactions
-
Diazotization of 2-bromo-4-methylaniline:
-
Suspend 2-bromo-4-methylaniline in an aqueous solution of a strong acid (e.g., HBr or HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while vigorously stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a clear solution.[15]
-
Causality: This step converts the primary amine into a diazonium salt, an excellent leaving group, which is essential for the subsequent introduction of the formyl group precursor.
-
Formylation via Gattermann or related reaction:
-
Introduce a cyanide source (e.g., CuCN) to the diazonium salt solution to perform a Sandmeyer reaction, yielding 2-bromo-4-methylbenzonitrile.
-
Alternatively, other formylation methods targeting the diazonium salt could be employed.
-
Causality: The Sandmeyer reaction is a reliable method for replacing the diazonium group with a cyano group.
-
Hydrolysis of the Nitrile and Oxidation of the Methyl Group:
-
The resulting 2-bromo-4-methylbenzonitrile can be hydrolyzed under acidic or basic conditions to 2-bromo-4-methylbenzoic acid.[6]
-
Subsequently, the methyl group must be oxidized to an aldehyde. This is a challenging selective oxidation. A more controlled route would be the radical bromination of the methyl group using NBS, followed by hydrolysis (Sommelet reaction or similar) to yield the final product.
-
A more direct, albeit potentially lower-yielding route, involves the oxidation of a precursor like 2-bromo-4-methylbenzaldehyde, which itself can be synthesized from 2-bromo-4-methylaniline.[15] The aldehyde would then be oxidized to the carboxylic acid using an oxidant like potassium permanganate.[16]
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the compound.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[17] Avoid inhalation of dust and prevent contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[17] For long-term storage and to prevent degradation, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2]
-
Hazards: While specific toxicity data for this compound is not available, analogous brominated and formylated benzoic acids are classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation.[18][19] In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[17]
Conclusion
2-Bromo-4-formylbenzoic acid is a highly functionalized and synthetically valuable building block. Its distinct reactive sites—the carboxylic acid, aldehyde, and carbon-bromine bond—provide a platform for diverse and selective chemical modifications. This guide has detailed its fundamental physical and chemical properties, predictable spectroscopic characteristics, and key reactive pathways. By understanding these core attributes, researchers in drug discovery and materials science can strategically employ this compound to accelerate the synthesis of novel and complex molecular architectures.
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